molecular formula C18H38N2 B14639585 (E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene CAS No. 53733-09-8

(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene

Cat. No.: B14639585
CAS No.: 53733-09-8
M. Wt: 282.5 g/mol
InChI Key: YMOGCSIIMZPGIU-UHFFFAOYSA-N
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Description

(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene is an organic compound characterized by its unique structure, which includes two 3-ethyl-2,2-dimethylpentan-3-yl groups connected by a diazene (N=N) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene typically involves the coupling of two 3-ethyl-2,2-dimethylpentan-3-yl groups through a diazene linkage. One common method involves the use of azo coupling reactions, where diazonium salts react with aromatic compounds under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale azo coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene exerts its effects involves the interaction of its diazene linkage with various molecular targets. The diazene group can undergo cleavage, leading to the formation of reactive intermediates that interact with other molecules. These interactions can affect various pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene: shares similarities with other diazene compounds, such as azobenzene and diazene derivatives.

    Azobenzene: Known for its photoisomerization properties, azobenzene is used in various applications, including molecular switches and sensors.

    Diazene Derivatives: These compounds have diverse applications in organic synthesis and materials science.

Uniqueness

What sets this compound apart is its specific structure, which imparts unique properties and reactivity. Its bulky substituents and diazene linkage make it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

53733-09-8

Molecular Formula

C18H38N2

Molecular Weight

282.5 g/mol

IUPAC Name

bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene

InChI

InChI=1S/C18H38N2/c1-11-17(12-2,15(5,6)7)19-20-18(13-3,14-4)16(8,9)10/h11-14H2,1-10H3

InChI Key

YMOGCSIIMZPGIU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)(C)C)N=NC(CC)(CC)C(C)(C)C

Origin of Product

United States

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